molecular formula C14H10O4 B4740670 2-(2-furyl)-6-methoxy-4H-chromen-4-one

2-(2-furyl)-6-methoxy-4H-chromen-4-one

Cat. No. B4740670
M. Wt: 242.23 g/mol
InChI Key: AIEXCDYOJXPKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-6-methoxy-4H-chromen-4-one, also known as scopoletin, is a natural compound found in various plants, including Artemisia capillaris, Eryngium foetidum, and Morinda citrifolia. Scopoletin has been studied extensively for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action for 2-(2-furyl)-6-methoxy-4H-chromen-4-one is not fully understood, but it is thought to work through a variety of pathways. Scopoletin has been shown to inhibit the activity of various enzymes and cytokines involved in inflammation and oxidative stress, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Scopoletin has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, this compound has been shown to have anti-cancer effects, including the ability to induce apoptosis in cancer cells. Scopoletin has also been shown to have antibacterial and antifungal properties, making it a potential treatment for infections.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-furyl)-6-methoxy-4H-chromen-4-one in lab experiments is its relatively low cost and availability. Scopoletin can be easily synthesized or extracted from natural sources, making it a useful tool for researchers. However, one limitation of using this compound is its potential variability in purity and potency, which may affect the results of experiments.

Future Directions

There are several potential future directions for research on 2-(2-furyl)-6-methoxy-4H-chromen-4-one. One area of interest is the development of this compound-based therapies for inflammatory and oxidative stress-related conditions. Additionally, further research is needed to fully understand the mechanisms of action for this compound and its potential therapeutic applications. Finally, more studies are needed to explore the potential side effects and safety of this compound in humans.

Scientific Research Applications

Scopoletin has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on 2-(2-furyl)-6-methoxy-4H-chromen-4-one's anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, which may make it a useful treatment for inflammatory conditions such as arthritis and asthma.
Another area of research has focused on this compound's antioxidant properties. Scopoletin has been shown to scavenge free radicals and protect cells from oxidative damage, which may make it a useful treatment for a variety of conditions, including cardiovascular disease and neurodegenerative disorders.

properties

IUPAC Name

2-(furan-2-yl)-6-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-16-9-4-5-12-10(7-9)11(15)8-14(18-12)13-3-2-6-17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEXCDYOJXPKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-furyl)-6-methoxy-4H-chromen-4-one
Reactant of Route 2
2-(2-furyl)-6-methoxy-4H-chromen-4-one
Reactant of Route 3
2-(2-furyl)-6-methoxy-4H-chromen-4-one
Reactant of Route 4
2-(2-furyl)-6-methoxy-4H-chromen-4-one
Reactant of Route 5
2-(2-furyl)-6-methoxy-4H-chromen-4-one
Reactant of Route 6
2-(2-furyl)-6-methoxy-4H-chromen-4-one

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